molecular formula C19H19NO2 B10840258 1-Benzooxazol-2-yl-6-phenyl-hexan-1-one

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one

Cat. No.: B10840258
M. Wt: 293.4 g/mol
InChI Key: PCLBCMUYLOBYMW-UHFFFAOYSA-N
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Description

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one is a chemical compound that features a benzoxazole ring attached to a hexanone chain with a phenyl group

Preparation Methods

The synthesis of 1-Benzooxazol-2-yl-6-phenyl-hexan-1-one typically involves the reaction of o-phenylenediamine with 2-benzoylcyclohexanone. This reaction can be carried out under acidic conditions, often using a solvent like chloroform. The process involves cyclocondensation, leading to the formation of the benzoxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzooxazol-2-yl-6-phenyl-hexan-1-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of serine hydrolases, preventing the enzyme from catalyzing its substrate. This inhibition can affect various biological pathways, depending on the enzyme’s role .

Comparison with Similar Compounds

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one can be compared with other benzoxazole derivatives:

This compound stands out due to its specific structural features and the potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)-6-phenylhexan-1-one

InChI

InChI=1S/C19H19NO2/c21-17(19-20-16-12-7-8-14-18(16)22-19)13-6-2-5-11-15-9-3-1-4-10-15/h1,3-4,7-10,12,14H,2,5-6,11,13H2

InChI Key

PCLBCMUYLOBYMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCC(=O)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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